molecular formula C12H12O B076747 1-Methoxy-2-methylnaphthalene CAS No. 14093-86-8

1-Methoxy-2-methylnaphthalene

Cat. No.: B076747
CAS No.: 14093-86-8
M. Wt: 172.22 g/mol
InChI Key: GXIFCLBPAVRDAL-UHFFFAOYSA-N
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Description

1-Methoxy-2-methylnaphthalene is an organic compound with the molecular formula C12H12O. It is a derivative of naphthalene, where a methoxy group is attached to the first carbon and a methyl group is attached to the second carbon of the naphthalene ring. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

1-Methoxy-2-methylnaphthalene can be synthesized through several methods. One common synthetic route involves the methylation of 2-methoxynaphthalene using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone under reflux conditions. Industrial production methods may involve similar methylation reactions but on a larger scale, using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Methoxy-2-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at the aromatic ring, typically at positions that are ortho or para to the methoxy group.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with metal catalysts for reduction, and nitrating or sulfonating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methoxy-2-methylnaphthalene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Studies have explored its potential as an anti-inflammatory agent due to its ability to inhibit certain enzymes involved in inflammation.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the production of fragrances and as a stabilizer in certain formulations.

Comparison with Similar Compounds

1-Methoxy-2-methylnaphthalene can be compared with other similar compounds such as:

    2-Methoxynaphthalene: This compound has a methoxy group at the second carbon of the naphthalene ring and is used in similar applications, including as a fragrance and in chemical synthesis.

    1-Methoxynaphthalene: This compound has a methoxy group at the first carbon of the naphthalene ring and is also used in organic synthesis and as a fragrance.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes compared to its isomers.

Properties

IUPAC Name

1-methoxy-2-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-9-7-8-10-5-3-4-6-11(10)12(9)13-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIFCLBPAVRDAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the established methods for synthesizing 1-Methoxy-2-methylnaphthalene?

A1: A highly efficient synthesis method involves a two-step process. First, 2-methylnaphthalene undergoes bromination at low temperatures to yield 1-bromo-2-methylnaphthalene. This intermediate compound then reacts with sodium methoxide, using copper iodide as a catalyst, to produce this compound. This method boasts an impressive overall yield of 87.4%. []

Q2: How is the chemical structure of this compound confirmed?

A2: The synthesized compound's identity is verified using spectroscopic techniques. Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern, while proton nuclear magnetic resonance (1H NMR) spectroscopy elucidates the arrangement of hydrogen atoms within the molecule. []

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